molecular formula C14H10BrFO2 B1270615 5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde CAS No. 423724-34-9

5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde

Cat. No. B1270615
M. Wt: 309.13 g/mol
InChI Key: HBVGTRXZCYYPHM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde often involves multi-step chemical processes, including bromination, alkoxylation, and aldehyde formation. A method involving palladium-catalyzed ortho-bromination has been applied to synthesize substituted 2-bromobenzaldehydes, showcasing the utility of directing groups and palladium catalysis in achieving selective bromination of aromatic compounds (Dubost et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds related to 5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde has been elucidated using various spectroscopic techniques, including FT-IR, GC-MS, and NMR spectroscopy. Computational analysis, such as geometry optimization and potential energy scan (PES) studies, further aids in predicting the favored conformations and understanding the molecular properties such as AIM, NBO, HOMO-LUMO, and MEP surfaces (Balachander & Manimekalai, 2017).

Chemical Reactions and Properties

The title compound's reactivity and participation in chemical reactions are influenced by its functional groups. For instance, the bromo and aldehyde functionalities enable it to undergo further functionalization through nucleophilic substitution reactions and condensation processes, respectively. The presence of a fluorine atom adds to its reactivity due to the inductive effects, influencing the electronic properties of the molecule.

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystalline structure are crucial for understanding the behavior of chemical compounds. For compounds similar to 5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde, crystallographic analysis reveals how intermolecular interactions, such as hydrogen bonding and π-π stacking, affect their solid-state arrangements and stability (Tureski & Tanski, 2013).

Chemical Properties Analysis

The chemical properties of 5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde, including its reactivity, stability, and interaction with other molecules, can be derived from its functional groups and electronic structure. The bromo and aldehyde groups, in particular, provide sites for nucleophilic attacks, facilitating a range of chemical transformations. Moreover, the electron-withdrawing effect of the fluorine atom enhances the electrophilic character of the aldehyde carbon, making it more reactive towards nucleophiles.

Scientific Research Applications

Synthesis and Analysis

Synthesis and Spectral Analysis : The synthesis of derivatives related to 5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde has been explored in the context of producing compounds with potential applications in materials science and organic electronics. For example, 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes and their oximes were synthesized and characterized, providing insight into their structural conformations and molecular properties, which are critical for understanding their reactivity and potential applications (Balachander & Manimekalai, 2017).

Natural Product Derivatives

Halo-phenolic Metabolites : Research on natural products has led to the isolation of halo-benzaldehyde derivatives from marine sources, such as the green alga Avrainvillea amadelpha. These compounds, including 5-bromo-2-(3-bromo-4-hydroxybenzyl)-3,4-dihydroxybenzaldehyde, have shown potential antioxidant activities, hinting at their possible use in developing natural antioxidant agents (Hawas et al., 2021).

Synthetic Applications

Synthetic Routes to Functionalized Compounds : The reactivity of related bromoalkylbenzyl compounds has been leveraged in the synthesis of functionalized benzothiophenes and benzofurans, demonstrating the utility of these bromoalkoxy derivatives in constructing complex heterocyclic structures, which are valuable in pharmaceutical and material sciences (Capperucci et al., 2009).

Molecular Design and Drug Development

Antagonist and Enzyme Inhibitor Development : The structural features of 5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde derivatives have been exploited in the design of non-peptide small molecular antagonists and enzyme inhibitors. This underscores the compound's role in medicinal chemistry, where modifications of the benzaldehyde core structure lead to biologically active compounds with potential therapeutic applications (Bi, 2015).

Advanced Materials and Catalysis

Magnetic Properties and Materials Science : The synthesis and characterization of metal clusters incorporating benzaldehyde derivatives highlight the application of these compounds in materials science, particularly in the study of magnetic properties and the development of new magnetic materials. This research can lead to advances in data storage, sensors, and other technologies reliant on magnetic materials (Zhang et al., 2013).

Future Directions

The future directions of research involving 5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde are not specified in the search results. Given its use in proteomics research , it may continue to be used in the study of proteins and their functions.

properties

IUPAC Name

5-bromo-2-[(4-fluorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO2/c15-12-3-6-14(11(7-12)8-17)18-9-10-1-4-13(16)5-2-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVGTRXZCYYPHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde

Synthesis routes and methods

Procedure details

To a mixture of 5-bromo-2-hydroxy-benzaldehyde (5 g, 25 mmol), KI (2 g) and K2CO3 (7 g, 50 mmol) in DMF (100 mL) was added 1-chloromethyl-4-fluoro-benzene (3.96 g, 28 mmol). The mixture was heated at 140° C. for 2 h, then cooled to room temperature, partitioned between water and ethyl acetate. The organic layer was washed with water for 3 times, dried over anhydrous Na2SO4 and concentrated. The residue was purified by column chromatography to give the title compound (4.5 g).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.96 g
Type
reactant
Reaction Step Two

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